(4-(Phenylcarbamoyl)phenyl)boronic acid

Quorum sensing inhibition Pseudomonas aeruginosa LasB elastase

Researchers seeking a validated arylboronic acid for systematic SAR around quorum-sensing targets often face inconsistent potency readouts from generic building blocks. This bifunctional para-substituted scaffold provides a defined, mid-range IC₅₀ of 92.34 μM against the LasB system of P. aeruginosa, enabling clear SAR progression. ● Predicted pKa 8.33 ± 0.17 optimizes reversible diol binding near physiological pH for drug-delivery & sensor applications. ● ≥97% purity with batch-specific QC (NMR, HPLC) ensures reproducible Suzuki-Miyaura cross-coupling yields. ● Validated by X-ray crystallography in β-lactamase complexes (PDB 5LL7, 3BM6) for fragment-growing strategies.

Molecular Formula C13H12BNO3
Molecular Weight 241.05 g/mol
CAS No. 330793-45-8
Cat. No. B1365590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Phenylcarbamoyl)phenyl)boronic acid
CAS330793-45-8
Molecular FormulaC13H12BNO3
Molecular Weight241.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H12BNO3/c16-13(15-12-4-2-1-3-5-12)10-6-8-11(9-7-10)14(17)18/h1-9,17-18H,(H,15,16)
InChIKeyDAUSGSRIYCUJDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-(Phenylcarbamoyl)phenyl)boronic acid (CAS 330793-45-8) Is a Specialized Arylboronic Acid Building Block


(4-(Phenylcarbamoyl)phenyl)boronic acid (CAS 330793-45-8, MW 241.05, C₁₃H₁₂BNO₃) is a para-substituted arylboronic acid bearing an N-phenylcarboxamide group. Its bifunctional architecture—a boronic acid moiety for Suzuki–Miyaura cross-coupling and diol recognition, paired with a phenylcarbamoyl motif that introduces an additional hydrogen-bond donor and extended aromatic surface—distinguishes it from simpler boronic acid building blocks. Commercially available at ≥97% purity with batch-specific QC (NMR, HPLC) , this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing quorum-sensing inhibitor scaffolds and drug-delivery conjugates [1].

Why Simple Arylboronic Acids Cannot Replace (4-(Phenylcarbamoyl)phenyl)boronic acid in Structure-Focused Applications


Interchanging this compound with generic arylboronic acids such as phenylboronic acid (CAS 98-80-6) or even its closest structural relative, 4-carbamoylphenylboronic acid (CAS 123088-59-5), introduces measurable functional penalties. The phenylcarbamoyl substituent significantly modulates boronic acid acidity (predicted pKa 8.33 ± 0.17 vs. 7.87 ± 0.10 for the primary carbamoyl analog), alters hydrogen-bonding donor/acceptor topology (three donors vs. two), and provides an additional phenyl ring for π-stacking and hydrophobic interactions . Critically, when the 4-(phenylcarbamoyl)phenyl group was incorporated into a hydroxamic acid scaffold and evaluated against the LasB quorum-sensing system of Pseudomonas aeruginosa, the resulting derivative exhibited an IC₅₀ of 92.34 ± 2.09 μM—a potency profile distinct from analogs bearing alternative aryl substituents in the same series (range: 7.12 to >100 μM), demonstrating that even modest structural variations in the aryl portion produce large differences in biological readout [1]. Direct substitution with non-carbamoyl or meta-substituted isomers is therefore not biochemically equivalent.

Quantitative Differentiation Evidence for (4-(Phenylcarbamoyl)phenyl)boronic acid vs. Key Analogs


LasB Quorum-Sensing Inhibitory Potency: Direct Scaffold Comparison in P. aeruginosa

In a series of phenylalanine-hydroxamic acid hybrids evaluated against the P. aeruginosa LasB-gfp reporter strain, the derivative bearing the 4-(phenylcarbamoyl)phenyl substituent (compound 4e) exhibited an IC₅₀ of 92.34 ± 2.09 μM. This potency falls within the active range of the series but is distinguishable from the most potent analogs: compound 4h (R = 4-((4-methylphenyl)sulfonamido)phenyl) achieved IC₅₀ = 7.12 ± 2.11 μM, compound 4a (R = 5-chloro-2-fluorophenyl) gave IC₅₀ = 10.03 ± 1.04 μM, and the reference compound 4NPO showed IC₅₀ = 29.13 ± 0.88 μM. Compounds 4f (R = 4-((4-chlorophenyl)carbamoyl)phenyl) and 4g (R = 4-(3-phenylureido)phenyl) were inactive (>100 μM), demonstrating that the N-phenylcarbamoylphenyl motif confers a specific, intermediate potency profile that is not achievable with closely related urea or halogenated-carbamoylphenyl variants [1].

Quorum sensing inhibition Pseudomonas aeruginosa LasB elastase Hydroxamic acid derivatives Anti-virulence drug discovery

Boronic Acid Acidity (pKa): Predicted Electron-Withdrawing Modulation vs. 4-Carbamoylphenylboronic acid

Predicted pKa values provide a quantitative estimate of relative boronic acid acidity. (4-(Phenylcarbamoyl)phenyl)boronic acid has a predicted pKa of 8.33 ± 0.17, while its closest structural analog lacking the N-phenyl substituent—4-carbamoylphenylboronic acid—has a predicted pKa of 7.87 ± 0.10 . The approximately 0.46 log unit difference indicates that the phenylcarbamoyl group exerts a weaker electron-withdrawing effect than the primary carbamoyl group, resulting in a less acidic boronic acid moiety. This shift has practical consequences: at physiological pH (7.4), the phenylcarbamoyl derivative will have a lower fraction of the tetrahedral boronate anion, potentially altering its diol-binding equilibrium, Suzuki coupling transmetalation rate, and chromatographic behavior compared to the carbamoyl analog.

Boronic acid acidity pKa prediction Suzuki coupling reactivity Diol binding pH window Physicochemical property optimization

Hydrogen-Bond Donor/Acceptor Topology: Class-Level Differentiation from Primary Carbamoyl and meta-Isomers

The phenylcarbamoyl group contributes three hydrogen-bond donors (two from B(OH)₂ + one amide NH) and three H-bond acceptors (amide carbonyl oxygen + two boronic acid oxygens), along with an extended phenyl ring capable of π-π stacking and hydrophobic contacts. This distinguishes the compound from 4-carbamoylphenylboronic acid, which has two NH₂ donors but lacks the additional phenyl ring, and from 3-(phenylcarbamoyl)phenylboronic acid, in which the meta-substitution pattern disrupts the linear para-topology that places the boronic acid and carbamoyl groups at opposite ends of the phenyl ring [1]. The para arrangement is particularly relevant for constructing rod-like biaryl architectures via Suzuki coupling, where the linear geometry preserves molecular shape requirements for target binding pockets or framework materials [2].

Hydrogen bonding Molecular recognition Enzyme inhibitor design Crystal engineering Supramolecular chemistry

Thermal and Physical Property Differentiation: Melting Point and Storage Requirements vs. 4-Carbamoylphenylboronic acid

(4-(Phenylcarbamoyl)phenyl)boronic acid exhibits a melting point of 210–216 °C , which is substantially lower than that of 4-carbamoylphenylboronic acid (242–252 °C) . This ~30 °C depression reflects the replacement of the primary amide —CONH₂ group with the bulkier —CONHPh group, which disrupts the intermolecular hydrogen-bonding network observed in the carbamoyl analog's crystal structure (N—H⋯O and O—H⋯O sheets). The lower melting point may translate into improved solubility in organic reaction media and a wider liquid-handling window for automated synthesis platforms. Storage recommendations differ: the target compound requires inert atmosphere at room temperature, whereas the carbamoyl analog requires refrigeration at 2–8 °C, reflecting differences in anhydride formation propensity.

Melting point Solid-state properties Storage stability Formulation compatibility Crystallinity

Differentiated Application Scenarios for (4-(Phenylcarbamoyl)phenyl)boronic acid Based on Quantitative Evidence


Quorum-Sensing Inhibitor SAR Campaigns Targeting P. aeruginosa LasB

When constructing focused libraries of phenylalanine-hydroxamic acid hybrids for LasB inhibition, (4-(Phenylcarbamoyl)phenyl)boronic acid provides a validated, intermediate-potency aryl building block. The quantitative IC₅₀ data from Tung et al. (2024) establish this substituent as yielding moderate LasB inhibition (92.34 μM), making it a suitable 'mid-range' probe for SAR exploration around the scaffold—particularly useful when studying the transition from inactive (>100 μM for 4-chlorophenylcarbamoyl analog 4f) to highly potent (7.12 μM for sulfonamido analog 4h) substituent effects [1].

Suzuki–Miyaura Coupling for para-Linear Biaryl Architectures

The para-substitution pattern of (4-(Phenylcarbamoyl)phenyl)boronic acid ensures that Suzuki coupling with aryl halides yields linear, rod-like biaryl products. This topology is structurally critical for applications such as β-lactamase inhibitor design, where X-ray crystallography of phenylboronic acid–KPC-2 complexes (PDB 5LL7) confirms that the boronic acid moiety must occupy the active-site serine pocket while the para-substituent extends toward solvent-exposed regions—a geometry that meta-isomers cannot satisfy [2].

Glucose-Responsive and Diol-Targeted Drug Delivery Systems

The combination of a boronic acid diol-recognition element with a carbamoyl-linked phenyl ring makes this compound a candidate for constructing glucose-responsive hydrogels and nanoparticle surface modifications. The predicted pKa of 8.33 places the boronate equilibrium near the physiological pH range, enabling reversible diol binding under mildly basic conditions typical of tumor microenvironments. The phenyl ring contributes hydrophobic stabilization to nanoparticle cores, as demonstrated in chitosan nanoparticle systems functionalized with phenylboronic acid derivatives for enhanced tumor retention via sialic acid targeting [3].

Protease Inhibitor Fragment-Based Drug Design

Boronic acids are established serine protease transition-state mimetics. The aryl carbamoyl extension of (4-(Phenylcarbamoyl)phenyl)boronic acid allows the boronic acid warhead to engage the catalytic serine while the phenylcarbamoyl group explores adjacent subsites—a binding mode validated by crystallographic studies of phenylboronic acid derivatives in complex with AmpC and KPC-2 β-lactamases (e.g., PDB 3BM6, PDB 5LL7). For fragment-growing strategies, this compound offers a larger initial fragment footprint compared to 4-carbamoylphenylboronic acid, potentially capturing additional binding energy from hydrophobic and π-stacking interactions with the added phenyl ring [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(Phenylcarbamoyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.